3-(Tributylstannyl)isoquinoline
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Overview
Description
3-(Tributylstannyl)isoquinoline is an organotin compound that features a stannyl group attached to the isoquinoline ring. This compound is part of a broader class of organotin compounds, which are known for their diverse applications in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of the stannyl group makes it a valuable reagent in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Tributylstannyl)isoquinoline typically involves the stannylation of isoquinoline derivatives. One common method is the palladium-catalyzed stannylation, where isoquinoline is reacted with tributyltin chloride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-120°C for several hours to ensure complete stannylation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Tributylstannyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The stannyl group can be oxidized to form tin oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by reducing agents such as lithium aluminum hydride.
Substitution: The stannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other peroxides.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed:
Oxidation: Tin oxides and isoquinoline derivatives.
Reduction: Reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline compounds depending on the substituent introduced.
Scientific Research Applications
3-(Tributylstannyl)isoquinoline has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Tributylstannyl)isoquinoline primarily involves its ability to participate in various chemical reactions due to the presence of the stannyl group. The stannyl group can act as a nucleophile, facilitating the formation of new bonds with electrophilic centers. This reactivity is leveraged in organic synthesis to construct complex molecular architectures. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparison with Similar Compounds
- 8-(Tributylstannyl)isoquinoline
- Quinoline
- Isoquinoline
Comparison: 3-(Tributylstannyl)isoquinoline is unique due to the position of the stannyl group on the isoquinoline ring. This positional difference can influence the reactivity and the types of reactions the compound can undergo. For example, 8-(Tributylstannyl)isoquinoline, with the stannyl group at a different position, may exhibit different reactivity patterns and applications. Quinoline and isoquinoline, while structurally similar, do not contain the stannyl group, making them less versatile in certain synthetic applications.
Properties
IUPAC Name |
tributyl(isoquinolin-3-yl)stannane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYYOIXYXRKVTP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC2=CC=CC=C2C=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401296230 |
Source
|
Record name | Isoquinoline, 3-(tributylstannyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166114-73-4 |
Source
|
Record name | Isoquinoline, 3-(tributylstannyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166114-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoquinoline, 3-(tributylstannyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401296230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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